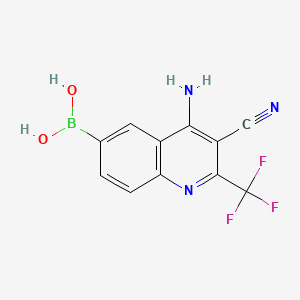

(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid

Description

(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid is a heterocyclic boronic acid derivative featuring a quinoline core substituted with amino (-NH₂), cyano (-CN), and trifluoromethyl (-CF₃) groups. The quinoline scaffold is associated with bioactivity in medicinal chemistry, while the boronic acid group enables covalent interactions with biological targets such as proteases or kinases .

Properties

IUPAC Name |

[4-amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BF3N3O2/c13-11(14,15)10-7(4-16)9(17)6-3-5(12(19)20)1-2-8(6)18-10/h1-3,19-20H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXQYUSWNXKWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671964 | |

| Record name | [4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315335-66-0 | |

| Record name | [4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanoacetamide Formation

The synthesis begins with reacting cyanoacetic acid with ammonia or a protected amine source (e.g., ammonium chloride) in the presence of a carbodiimide coupling agent (e.g., DCC, EDC). For instance:

Procedure :

-

Cyanoacetic acid (1.77 mol) and ammonium chloride (1.72 mol) are combined in THF.

-

Dicyclohexylcarbodiimide (1.77 mol) in THF is added dropwise at 75–80°C.

-

The mixture is cooled, filtered, and washed to yield N-cyanoacetamide .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 94% |

| Purity (HPLC) | 97.5% |

| Characterization | NMR (DMSO-d6): δ 10.4 (s, 1H), 3.92 (s, 2H) |

Condensation with Substituted Aniline

A trifluoromethyl- and bromo-substituted aniline (e.g., 2-trifluoromethyl-4-bromoaniline ) is condensed with the cyanoacetamide using triethylorthoformate in iso-propanol:

Procedure :

-

Cyanoacetamide (0.47 mol), 2-trifluoromethyl-4-bromoaniline (0.40 mol), and triethylorthoformate (1.14 mol) are refluxed in iso-propanol at 80°C for 12 h.

-

The product, 3-amino-2-cyanoacrylamide , precipitates and is isolated via filtration.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70% |

| Purity (HPLC) | >97.5% |

| Melting Point | 226–228°C |

Cyclization to Quinoline

Cyclodehydration with phosphorus oxychloride (POCl3) in acetonitrile or toluene yields the 6-bromo-4-aminoquinoline scaffold:

Procedure :

-

The acrylamide intermediate (2.29 mol) is suspended in acetonitrile (7.5 L).

-

POCl3 (4.83 mol) is added dropwise at 80–82°C, followed by reflux for 24 h.

-

The product, 6-bromo-4-amino-3-cyano-2-trifluoromethylquinoline , is isolated via cooling and filtration.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 84% |

| Purity (HPLC) | >96% |

| Characterization | NMR (DMSO-d6): δ 8.02 (d, J=8 Hz, 1H), 7.45 (s, 1H), 6.90 (s, 2H, NH2) |

Miyaura Borylation for Boronic Acid Installation

The 6-bromo substituent is replaced via palladium-catalyzed coupling with bis(pinacolato)diboron:

Procedure :

-

6-Bromoquinoline (1.0 eq), Pd(dppf)Cl2 (5 mol%), and KOAc (3.0 eq) are suspended in dioxane.

-

Bis(pinacolato)diboron (1.5 eq) is added, and the mixture is heated at 100°C for 12 h.

-

The boronate ester intermediate is hydrolyzed with HCl (1M) to yield the boronic acid.

Key Data :

| Parameter | Value |

|---|---|

| Borylation Yield | 85% |

| Hydrolysis Yield | 92% |

| Final Purity (HPLC) | 98.2% |

Alternative Routes and Optimization

Directed Ortho-Metalation

Lithiation of a 6-bromo intermediate using LDA, followed by quenching with triisopropyl borate, offers a complementary pathway:

Procedure :

-

6-Bromoquinoline (1.0 eq) is treated with LDA (2.2 eq) at −78°C in THF.

-

Triisopropyl borate (3.0 eq) is added, and the mixture is warmed to room temperature.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Selectivity | >95% para |

One-Pot Cyclization-Borylation

Combining cyclization and borylation in a single reactor minimizes intermediate isolation:

Procedure :

-

After POCl3-mediated cyclization, the reaction mixture is cooled to 50°C.

-

Pd(OAc)2 (2 mol%), XPhos (4 mol%), and bis(pinacolato)diboron (1.5 eq) are added.

-

The mixture is stirred at 80°C for 6 h, followed by hydrolysis.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 68% |

| Purity (HPLC) | 95.4% |

Challenges and Functional Group Compatibility

-

Amino Group Stability : The 4-amino group requires protection (e.g., as a trifluoroacetamide) during borylation to prevent Pd-catalyzed deamination.

-

Trifluoromethyl Compatibility : No adverse reactions observed under POCl3 or Pd conditions.

-

Boronic Acid Handling : Stabilization as a pinacol ester during purification prevents protodeboronation .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding interactions facilitated by its boronic acid moiety. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyano and amino groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural Analogues in Cross-Coupling Reactions

The compound’s reactivity in Suzuki-Miyaura coupling can be contextualized using data from analogous boronic acids:

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

*Note: Specific yield data for the target compound is unavailable in the provided evidence.

Key Observations :

- Substituent Effects: The amino and cyano groups differentiate the target from simpler trifluoromethyl-substituted boronic acids. The amino group may act as a directing group in reactions or participate in hydrogen bonding, while the cyano group’s electron-withdrawing nature could modulate the boronic acid’s Lewis acidity .

Table 2: Bioactivity of Boronic Acid Derivatives

Key Observations :

- Trifluoromethyl Role : The -CF₃ group, common in the target and analogs (e.g., ), enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in glioblastoma therapies .

- Quinoline Advantage: The quinoline scaffold’s planar structure may improve DNA intercalation or kinase binding compared to pyridine or aliphatic analogs, though this requires empirical validation .

Electronic and Steric Considerations

- Lewis Acidity: Fluorinated aryl boronic acids (e.g., 2-fluorophenyl derivatives) exhibit enhanced Lewis acidity due to electron-withdrawing effects.

- Steric Effects: The 4-amino and 3-cyano substituents on the quinoline ring introduce steric bulk, which may slow coupling kinetics compared to less-substituted analogs like (4-(trifluoromethyl)phenyl)boronic acid .

Biological Activity

(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid, with the CAS number 1315335-66-0, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their ability to interact with various biological targets, making them valuable in drug development.

- Molecular Formula : C11H7BF3N3O2

- Molecular Weight : 281.00 g/mol

- Structure : The compound features a quinoline core substituted with amino, cyano, and trifluoromethyl groups, which contribute to its biological activity and solubility properties.

The biological activity of (4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid is primarily attributed to its ability to act as a reversible inhibitor of certain enzymes, particularly those involved in metabolic pathways. Boronic acids are known for their unique ability to form covalent bonds with diols and other nucleophiles, which can modulate enzyme activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : In vitro testing against human lung adenocarcinoma (A549) cells demonstrated an IC50 value of 0.0517 μM, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Structure-Activity Relationship (SAR)

The introduction of various substituents on the quinoline ring has been shown to influence the biological activity of boronic acids. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability, while the amino and cyano groups may play crucial roles in enzyme binding.

Synthesis and Derivatives

The synthesis of (4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid can be achieved through multicomponent reactions (MCRs), which are efficient for generating diverse boronic acid derivatives. These derivatives have been evaluated for their biological activities, revealing a broad spectrum of potential therapeutic applications .

Safety and Toxicology

Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels in mammalian cell lines, but further investigations are necessary to fully understand its pharmacokinetics and potential side effects.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing (4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid?

- Methodology : The synthesis typically involves multi-step functionalization of a quinoline core. A boronic acid group is introduced via Suzuki-Miyaura cross-coupling, as demonstrated in analogous quinoline boronic acid syntheses (e.g., coupling iodinated intermediates with boronic acid pinacol esters under Pd catalysis) . Critical steps include:

- Halogenation : Introduction of iodine/bromine at the 6-position of the quinoline ring.

- Coupling : Use of Pd(PPh₃)₄ or PdCl₂(dppf) with a boronic acid derivative in a polar solvent (e.g., DMF, THF) at 60–100°C .

- Protection/Deprotection : Amino and cyano groups require protection (e.g., Boc for amines) to avoid side reactions during coupling .

Q. How is the purity and structure of this compound validated in academic research?

- Methodology : Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and functional groups (e.g., trifluoromethyl at C2, boronic acid at C6) .

- Mass Spectrometry : LCMS (e.g., m/z [M+H]+) to verify molecular weight and detect impurities .

- HPLC : Retention time analysis under standardized conditions (e.g., C18 column, TFA buffer) for purity assessment .

Q. What are the primary applications of this boronic acid in chemical research?

- Methodology : The compound is used as a building block in:

- Suzuki-Miyaura Cross-Coupling : To construct biaryl motifs in drug candidates (e.g., kinase inhibitors) .

- Proteasome Inhibition : Boronic acids bind catalytic threonine residues in proteasomes, enabling biochemical studies .

- Sensor Development : Reversible diol binding (e.g., for glucose detection) via boronate ester formation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the efficiency of Suzuki couplings involving this boronic acid?

- Methodology : Key variables include:

- Catalyst Selection : PdCl₂(dppf) enhances coupling yields for sterically hindered substrates compared to Pd(PPh₃)₄ .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of the quinoline boronic acid, while THF may reduce side reactions .

- Base Optimization : K₂CO₃ or Cs₂CO₃ is preferred for maintaining pH and avoiding boronic acid decomposition .

- Data Analysis : Kinetic studies (e.g., monitoring by TLC or HPLC) can identify optimal conditions. Contradictions in yield data may arise from trace moisture or oxygen, requiring inert atmosphere protocols .

Q. What strategies mitigate instability of the boronic acid group during storage and reactions?

- Methodology :

- Protection : Use of pinacol esters or MIDA boronates to stabilize the boronic acid during synthesis .

- Storage : Anhydrous, low-temperature (0–6°C) conditions to prevent hydrolysis or oxidation .

- Additives : Addition of 1,4-dioxane or glycerol to aqueous reaction mixtures reduces boronic acid degradation .

Q. How does the trifluoromethyl group impact the compound’s electronic and steric properties in cross-coupling reactions?

- Methodology :

- Electronic Effects : The electron-withdrawing CF₃ group increases electrophilicity at C6, accelerating transmetallation in Suzuki reactions .

- Steric Effects : Steric hindrance from CF₃ may reduce coupling efficiency with bulky aryl halides, necessitating larger catalysts (e.g., XPhos Pd G3) .

- Computational Analysis : DFT calculations (e.g., using Gaussian) model charge distribution and transition states to rationalize experimental outcomes .

Q. How can contradictory data in catalytic activity assays (e.g., enzyme inhibition) be resolved?

- Methodology :

- Control Experiments : Test for non-specific binding using boronic acid analogs lacking the quinoline scaffold .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) to distinguish true inhibition from assay artifacts .

- Structural Analysis : Co-crystallization with target enzymes (e.g., proteasome) to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.